molecular formula C16H24N2O3 B7921967 (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7921967
M. Wt: 292.37 g/mol
InChI Key: DTTWTJTZTGLXCU-HNNXBMFYSA-N
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Description

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral compound with significant applications in medicinal chemistry. This compound is known for its potential use in the synthesis of various pharmacologically active molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, which may have different biological activities.

    N-Benzyl-3-piperidinol: A structurally related compound with similar functional groups.

    3-(2-Hydroxyethyl)piperidine: Another related compound with a similar backbone structure.

Uniqueness

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other structurally related compounds. This uniqueness makes it valuable in the development of chiral drugs and in studies of stereochemistry in biological systems.

Properties

IUPAC Name

benzyl (3S)-3-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17(10-11-19)15-8-5-9-18(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTWTJTZTGLXCU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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